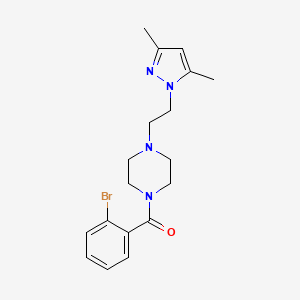
(2-bromophenyl)(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2-bromophenyl)(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazin-1-yl)methanone” is a complex organic compound. It contains a bromophenyl group, a dimethylpyrazolyl group, and a piperazinyl group1. However, there is limited information available about this specific compound.
Synthesis Analysis
The synthesis of similar compounds often involves the coupling of different heterocyclic moieties1. However, the specific synthesis process for “(2-bromophenyl)(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazin-1-yl)methanone” is not readily available in the literature.
Molecular Structure Analysis
The molecular structure of this compound is not directly available. However, it can be inferred from its name that it contains a bromophenyl group, a dimethylpyrazolyl group, and a piperazinyl group1.Chemical Reactions Analysis
The chemical reactions involving this compound are not readily available in the literature. However, compounds with similar structures, such as imidazole derivatives, have been reported to show a broad range of chemical and biological properties1.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not readily available in the literature.Scientific Research Applications
Chemical Interactions and Receptor Analysis
The analysis of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1), a compound with structural similarities to (2-bromophenyl)(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazin-1-yl)methanone, reveals its potent and selective antagonistic properties for the CB1 cannabinoid receptor. Using the AM1 molecular orbital method, conformational analyses suggest that the N1 aromatic ring moiety dominates the steric binding interaction with the receptor, highlighting the critical role of molecular conformations in receptor binding and antagonist activity (J. Shim et al., 2002).
Anticoronavirus and Antitumoral Activity
A study on a new series of (±)-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)(phenyl)methanones demonstrated promising in vitro anticoronavirus and antitumoral activities. Mode-of-action studies revealed that antitumoral activity was due to inhibition of tubulin polymerization, indicating the potential of these compounds in therapeutic applications against viral infections and cancer (Parameshwara Chary Jilloju et al., 2021).
Central Nervous System (CNS) Depressant Properties
Research on novel (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones, including compounds with structural resemblance to (2-bromophenyl)(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazin-1-yl)methanone, has shown central nervous system depressant activity, potential anticonvulsant properties, and a low order of acute toxicity. Some compounds within this series also exhibited potential antipsychotic effects, underscoring the therapeutic potential of such compounds in CNS disorders (D. Butler et al., 1984).
Antimicrobial and Anticancer Agents
A series of 4-amino-3-(4-chlorophenyl)-1H-pyrazol-5-yl-methanone and 6-amino-3-(4-chlorophenyl)-5-methyl-1,6-dihydro-7H-pyrazolo[4,3-d]-pyrimidin-7-one compounds were synthesized and characterized. They were evaluated for their in vitro antimicrobial and anticancer activity, with several compounds exhibiting higher anticancer activity than the reference drug doxorubicin, as well as good to excellent antimicrobial activity (H. Hafez et al., 2016).
Safety And Hazards
The safety and hazards associated with this compound are not directly available in the literature. However, safety precautions should always be taken when handling chemical compounds4.
Future Directions
The future directions for this compound could involve further research into its synthesis, properties, and potential applications. Given the diverse pharmacological effects of similar compounds, it could be of interest in the development of new drugs23.
Please note that this analysis is based on the limited information available and may not be fully comprehensive. Further research and expert consultation may be necessary for a more detailed understanding of this compound.
properties
IUPAC Name |
(2-bromophenyl)-[4-[2-(3,5-dimethylpyrazol-1-yl)ethyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23BrN4O/c1-14-13-15(2)23(20-14)12-9-21-7-10-22(11-8-21)18(24)16-5-3-4-6-17(16)19/h3-6,13H,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLJLVWXOJDAROP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCN2CCN(CC2)C(=O)C3=CC=CC=C3Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-bromophenyl)(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

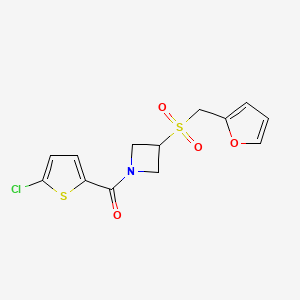

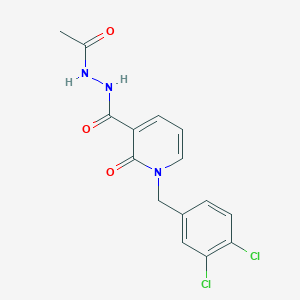
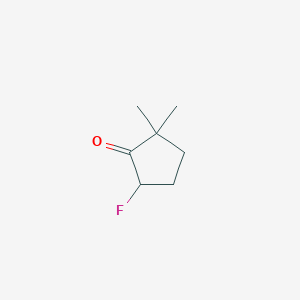
![3-(3,4-Dimethoxyphenyl)-6-({[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2926062.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2926063.png)
![N-(5-Thiaspiro[3.5]nonan-8-yl)prop-2-enamide](/img/structure/B2926065.png)
![(E)-allyl 5-(4-chlorophenyl)-2-(isoquinolin-7-ylmethylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2926067.png)
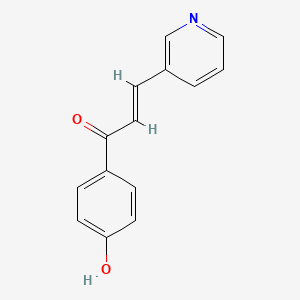
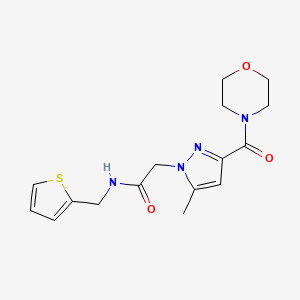
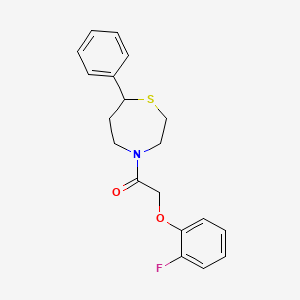
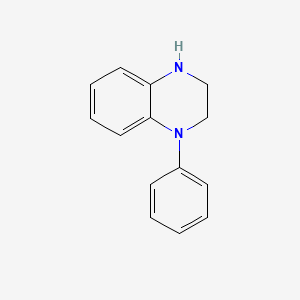
![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2926075.png)
![methyl 3-((3,4-dimethoxyphenethyl)carbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate](/img/no-structure.png)